molecular formula C5H4N2O2 B3368341 2-Nitrosopyridin-3-ol CAS No. 208984-17-2

2-Nitrosopyridin-3-ol

Cat. No.: B3368341
CAS No.: 208984-17-2
M. Wt: 124.1 g/mol
InChI Key: GXYVLBZWPSSCIB-UHFFFAOYSA-N
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Description

2-Nitrosopyridin-3-ol is an organic compound with the molecular formula C5H4N2O2 It is a derivative of pyridine, characterized by the presence of a nitroso group (-NO) at the second position and a hydroxyl group (-OH) at the third position of the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Nitrosopyridin-3-ol typically involves the nitration of pyridine derivatives. One common method is the reaction of pyridine with nitrogen dioxide (NO2) in the presence of a suitable solvent, such as acetic acid, to introduce the nitroso group at the desired position. The reaction conditions often require controlled temperatures and the use of catalysts to achieve high yields.

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, ensuring consistent product quality and high efficiency.

Chemical Reactions Analysis

Types of Reactions: 2-Nitrosopyridin-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form nitro derivatives.

    Reduction: Reduction reactions can convert the nitroso group to an amino group.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or catalytic hydrogenation can be used.

    Substitution: Reagents like alkyl halides or acyl chlorides can facilitate substitution reactions under basic or acidic conditions.

Major Products:

    Oxidation: Formation of 2-nitropyridin-3-ol.

    Reduction: Formation of 2-aminopyridin-3-ol.

    Substitution: Formation of various alkyl or acyl derivatives.

Scientific Research Applications

2-Nitrosopyridin-3-ol has several applications in scientific research, including:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Nitrosopyridin-3-ol involves its interaction with various molecular targets. The nitroso group can participate in redox reactions, influencing cellular oxidative stress and signaling pathways. Additionally, the compound may interact with enzymes and proteins, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    2-Nitropyridin-3-ol: Similar structure but with a nitro group instead of a nitroso group.

    3-Nitrosopyridin-2-ol: Isomer with the nitroso group at a different position.

    2-Aminopyridin-3-ol: Reduction product of 2-Nitrosopyridin-3-ol.

Uniqueness: this compound is unique due to the presence of both nitroso and hydroxyl groups on the pyridine ring, which imparts distinct chemical reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a valuable compound in synthetic organic chemistry and related fields.

Properties

IUPAC Name

2-nitrosopyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4N2O2/c8-4-2-1-3-6-5(4)7-9/h1-3,8H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GXYVLBZWPSSCIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)N=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70617088
Record name 2-Nitrosopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

124.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

208984-17-2
Record name 2-Nitrosopyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70617088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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